molecular formula C19H19N3O3S2 B11176266 2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide

2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide

Cat. No.: B11176266
M. Wt: 401.5 g/mol
InChI Key: VYGJKNKUUDKSIX-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide is a complex organic compound that features a benzamide core with methoxy, thiadiazole, and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the thiadiazole ring with 2-methoxybenzyl chloride in the presence of a base.

    Formation of the Benzamide Core: The final step involves the acylation of the intermediate with 4-(methylsulfanyl)benzoic acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiadiazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-naphthalen-1-yl-benzamide: Similar structure but with a naphthalene ring instead of a thiadiazole ring.

    2-methoxybenzene sulfonyl chloride: Contains a methoxybenzene core but with a sulfonyl chloride group instead of a benzamide group.

Uniqueness

2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-methoxy-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide

InChI

InChI=1S/C19H19N3O3S2/c1-24-15-7-5-4-6-12(15)10-17-21-22-19(27-17)20-18(23)14-9-8-13(26-3)11-16(14)25-2/h4-9,11H,10H2,1-3H3,(H,20,22,23)

InChI Key

VYGJKNKUUDKSIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)SC)OC

Origin of Product

United States

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